

Almagate: A Technical Guide to its Crystalline Lattice Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Almagate
Cat. No.:	B1202569

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almagate is a synthetically produced hydrated aluminum-magnesium hydroxycarbonate, recognized for its application as an antacid.^[1] Its efficacy and stability are intrinsically linked to its well-defined crystalline structure. Unlike amorphous antacid counterparts, **Almagate** possesses a layered double hydroxide (LDH) structure, which imparts favorable properties such as a high acid-neutralizing capacity and sustained buffering action.^[1] This technical guide provides an in-depth analysis of the crystalline lattice properties of **Almagate**, detailing its structural characteristics, physicochemical properties, and the experimental methodologies used for its characterization.

Physicochemical Properties

Almagate is a white or nearly white, fine crystalline powder. It is practically insoluble in water and ethanol.^[2] The empirical formula for **Almagate** is $\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2 \cdot 4\text{H}_2\text{O}$.^[1]

Property	Value	Reference
Molecular Formula	$\text{Al}_2\text{Mg}_6(\text{OH})_{14}(\text{CO}_3)_2 \cdot 4\text{H}_2\text{O}$	[1]
Appearance	White or almost white fine crystalline powder	[2]
Solubility	Practically insoluble in water and ethanol	[2]
pH (4% Aqueous Solution)	9.1 – 9.7	[2]
Aluminum Oxide (Al_2O_3) Content	15.0% - 17.0%	[2]
Magnesium Oxide (MgO) Content	36.0% - 40.0%	[2]

Crystalline Structure and Lattice Properties

Almagate's crystal structure is characterized as a layered double hydroxide (LDH), analogous to the mineral hydrotalcite. The structure consists of positively charged brucite-like layers, where magnesium ions are octahedrally coordinated to hydroxyl groups, with some magnesium ions isomorphously substituted by aluminum ions.[1] This substitution creates a net positive charge on the layers, which is compensated by interlayer anions, in this case, carbonate ions, and water molecules.

While a complete single-crystal X-ray structure refinement for **Almagate** is not readily available in the public domain, its crystallographic properties can be inferred from powder X-ray diffraction data and comparison with isostructural LDH compounds.

Crystallographic Parameter	Value (for analogous Mg/Al LDHs)	Reference
Crystal System	Hexagonal	[3]
Space Group	R-3m (inferred)	[3]
Basal Spacing (d_{003})	~7.6 Å	[3]

Experimental Protocols

Synthesis of Almagate (Co-precipitation Method)

This protocol describes a common method for the laboratory-scale synthesis of **Almagate**.

Materials:

- Aluminum nitrate nonahydrate ($\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Magnesium nitrate hexahydrate ($\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Sodium carbonate (Na_2CO_3)
- Sodium hydroxide (NaOH)
- Deionized water

Procedure:

- Prepare an aqueous solution of aluminum nitrate and magnesium nitrate with a Mg/Al molar ratio of 3:1.
- Prepare a separate aqueous solution of sodium carbonate and sodium hydroxide.
- Slowly add the mixed metal nitrate solution to the alkaline carbonate solution under vigorous stirring at a constant pH (typically between 9 and 10) and temperature (e.g., 60 °C).
- Age the resulting slurry at an elevated temperature (e.g., 80 °C) for several hours to improve crystallinity.
- Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral to remove excess salts.
- Dry the resulting white powder in an oven at a controlled temperature (e.g., 100 °C).

Powder X-ray Diffraction (XRD) Analysis

XRD is used to confirm the crystalline phase, determine the basal spacing, and assess the crystallinity of the synthesized **Almagate**.

Instrumentation:

- A laboratory powder X-ray diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).

Procedure:

- Grind the dried **Almagate** sample to a fine powder using an agate mortar and pestle.
- Mount the powdered sample onto a sample holder.
- Collect the diffraction pattern over a 2θ range of 5° to 70° with a step size of 0.02° and a scan speed of $2^\circ/\text{minute}$.
- Analyze the resulting diffractogram to identify the characteristic (003) and (006) reflections of the LDH structure and calculate the basal spacing using Bragg's Law.

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis

TGA/DSC provides information on the thermal stability of **Almagate** and the different stages of its decomposition.

Instrumentation:

- A simultaneous TGA/DSC instrument.

Procedure:

- Place a known amount of the **Almagate** sample (typically 5-10 mg) into an alumina crucible.
- Heat the sample from room temperature to $1000 \text{ }^\circ\text{C}$ at a constant heating rate of $10 \text{ }^\circ\text{C}/\text{minute}$ under a controlled atmosphere (e.g., nitrogen or air).
- Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

- Analyze the TGA curve to identify the temperatures of water loss and dehydroxylation/decarbonation. The DSC curve will indicate whether these processes are endothermic or exothermic.

The thermal decomposition of a synthetic hydrotalcite with a similar composition to **Almagate** ($\text{Mg}_6\text{Al}_2(\text{OH})_{16}\text{CO}_3 \cdot n\text{H}_2\text{O}$) shows distinct stages of mass loss:

- Up to 70°C: Loss of physically adsorbed water (approximately 7.0% m/m).[3]
- 70°C to 230°C: Loss of interlayer water (decarbonation begins, with a DTA endotherm around 222°C; approximately 16.5% m/m loss).[3]
- 230°C to 420°C: Dehydroxylation of the brucite-like layers (DTA endotherm around 400°C; approximately 23.6% m/m loss).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Almagate**, confirming the presence of hydroxyl groups, carbonate ions, and water molecules.

Instrumentation:

- An FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press).

Procedure (using KBr pellet method):

- Mix a small amount of the dried **Almagate** sample (approx. 1 mg) with spectroscopic grade potassium bromide (KBr, approx. 100 mg).
- Grind the mixture to a fine powder.
- Press the mixture into a transparent pellet using a hydraulic press.
- Record the FTIR spectrum in the range of 4000 to 400 cm^{-1} .
- Identify the characteristic absorption bands:

- A broad band around $3400\text{-}3500\text{ cm}^{-1}$ corresponding to the O-H stretching vibrations of hydroxyl groups and interlayer water molecules.[3]
- A sharp band around 1360 cm^{-1} attributed to the asymmetric stretching of the carbonate anions in the interlayer.[3]
- Bands in the low-frequency region (below 1000 cm^{-1}) are associated with the metal-oxygen (Mg-O, Al-O) lattice vibrations.

Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)**Workflow for the synthesis and characterization of Almagate.**

Conclusion

Almagate's well-defined crystalline lattice, characteristic of a layered double hydroxide, is fundamental to its performance as a pharmaceutical excipient. The synthesis and characterization methods outlined in this guide provide a framework for researchers and drug development professionals to analyze and control the material properties of **Almagate**. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial for a more precise elucidation of its atomic arrangement and for refining the structure-property relationships that govern its therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of a new crystalline synthetic gastric antacid, almagate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Infrared emission spectroscopic study of the dehydroxylation of synthetic Mg/Al and Mg/Zn/Al-hydrotalcites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Almagate: A Technical Guide to its Crystalline Lattice Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202569#almagate-crystalline-lattice-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com